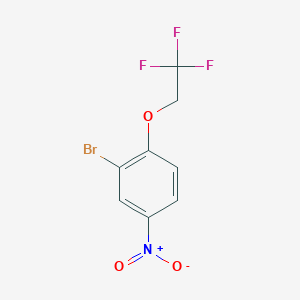
3-Bromo-4-(2,2,2-trifluoroethoxy)nitrobenzene
Cat. No. B1526394
Key on ui cas rn:
710351-85-2
M. Wt: 300.03 g/mol
InChI Key: CYIHRGAJIPHNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08299108B2
Procedure details


2-Bromo-4-nitro-1-(2,2,2-trifluoro-ethoxy)-benzene was dissolved in EtOAc, purged with nitrogen, and a catalytic amount of Pd on Carbon added. The solution is purged a number of times, then left to stir overnight under an atmosphere of nitrogen. The solution is filtered through Celite and concentrated yielding the desired product in quantitative yield. LC Rt=1.852 min. MH+=270.0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:16])([F:15])[F:14]>CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][C:13]([F:15])([F:16])[F:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir overnight under an atmosphere of nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a catalytic amount of Pd on Carbon added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution is purged a number of times
|
WAIT
|
Type
|
WAIT
|
|
Details
|
left
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution is filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
